molecular formula C3H8ClNO2 B187293 O-Acetyl-N-methylhydroxylamine Hydrochloride CAS No. 19689-95-3

O-Acetyl-N-methylhydroxylamine Hydrochloride

Cat. No. B187293
CAS RN: 19689-95-3
M. Wt: 125.55 g/mol
InChI Key: ZTMICKVBCKWFHL-UHFFFAOYSA-N
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Description

O-Acetyl-N-methylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C3H7NO2·HCl and a molecular weight of 125.55 . It is a solid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms, seven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to moisture and heat .

Scientific Research Applications

  • Metabolism of Aromatic Amines : O-Acetyl-N-methylhydroxylamine Hydrochloride plays a role in the metabolism of aromatic amines, specifically in reactions involving N-acetylation and O-acetylation. This is significant in the study of carcinogenic processes initiated by N-substituted aryl compounds (Land et al., 1989).

  • Determination of Carbonyl-Containing Compounds : This compound is utilized in the determination of various carbonyl-containing compounds, highlighting its role in analytical chemistry. It is used in diverse contexts, including the detection of compounds in water, blood, and air (Cancilla & Que Hee, 1992).

  • High-Performance Liquid Chromatography (HPLC) Analysis : The substance is used in HPLC methods for precise analytical determination. This indicates its significance in analytical methodologies and pharmaceutical quality control (Qiu Jin, 2008).

  • Study of Cholinergic and Adrenergic Drugs : It has been involved in research related to the effects of cholinergic and adrenergic drugs on the human body, contributing to our understanding of pharmacological impacts on various organs (Myerson & Thau, 1937).

  • Synthesis of Derivatives in Organic Chemistry : This compound is used in the synthesis of various derivatives in organic chemistry, demonstrating its utility in chemical synthesis and modification processes (Katoh et al., 2008).

  • Enzyme Activity Studies : It is significant in studies of enzyme activity, such as in the investigation of acetyl coenzyme A: Alkylhydroxylamine N-acetyltransferase in bacteria, furthering our understanding of biochemical pathways (Kusters & Diekmann, 1984).

properties

IUPAC Name

methylamino acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c1-3(5)6-4-2;/h4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMICKVBCKWFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546439
Record name 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19689-95-3
Record name 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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